Product packaging for 3-Benzyl-2-bromoquinazolin-4(3H)-one(Cat. No.:CAS No. 923018-90-0)

3-Benzyl-2-bromoquinazolin-4(3H)-one

Cat. No.: B12930099
CAS No.: 923018-90-0
M. Wt: 315.16 g/mol
InChI Key: IXNCNQSYKWBWOH-UHFFFAOYSA-N
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Description

3-Benzyl-2-bromoquinazolin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Quinazolin-4(3H)-one derivatives are recognized as privileged structures due to their wide spectrum of biological activities. This particular compound features a bromine atom, which serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies. Quinazolinone derivatives demonstrate substantial research potential. Specific 3-benzylquinazolin-4(3H)-one analogues have been identified as potent vasodilative and antihypertensive agents in preclinical models, with some compounds shown to significantly reduce blood pressure . Furthermore, related brominated quinazolinone compounds have been explored for their anticonvulsant activity , showing protection in maximal electroshock (MES) models . The broader quinazolinone class is also under investigation for antimicrobial applications against pathogens like Staphylococcus aureus and Streptococcus pneumoniae , as well as for antioxidant and anti-inflammatory properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this brominated intermediate to develop novel compounds for hit-to-lead optimization and pharmacological profiling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrN2O B12930099 3-Benzyl-2-bromoquinazolin-4(3H)-one CAS No. 923018-90-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923018-90-0

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

3-benzyl-2-bromoquinazolin-4-one

InChI

InChI=1S/C15H11BrN2O/c16-15-17-13-9-5-4-8-12(13)14(19)18(15)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

IXNCNQSYKWBWOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2Br

Origin of Product

United States

Reactivity and Chemical Transformations of 3 Benzyl 2 Bromoquinazolin 4 3h One

Nucleophilic Substitution Reactions at the C-2 Bromine Atom

The C-2 position of the quinazolinone ring is susceptible to nucleophilic attack, and the bromine atom in 3-Benzyl-2-bromoquinazolin-4(3H)-one is a good leaving group, facilitating a range of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, including oxygen, nitrogen, and sulfur-containing groups.

Replacement with Oxygen-Containing Nucleophiles

The displacement of the C-2 bromine atom by oxygen-based nucleophiles, such as alcohols and alkoxides, provides a direct route to 2-alkoxy-3-benzylquinazolin-4(3H)-ones. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction of 2-bromoquinazolines with alkoxides, such as sodium methoxide, can lead to the corresponding 2-methoxy derivatives. elsevierpure.com While specific studies on this compound are not extensively documented in the reviewed literature, the general reactivity pattern of 2-haloquinazolines suggests that similar transformations are feasible.

The reaction conditions generally involve treating the bromo-substituted quinazolinone with an alcohol in the presence of a base, or with a pre-formed alkoxide. The choice of solvent and temperature can influence the reaction rate and yield. Polar aprotic solvents like THF are often employed. rsc.org

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles on Related Scaffolds Data based on analogous reactions with similar heterocyclic systems due to limited specific data on this compound.

NucleophileProduct TypeGeneral ConditionsReference
Sodium Methoxide2-MethoxyquinazolinoneMethanol, reflux elsevierpure.com
Various Alcohols2-AlkoxyquinazolinesNaH, THF, rt to 80-100°C rsc.org

Amination and Amidation Reactions with Nitrogen Nucleophiles

The introduction of nitrogen-containing substituents at the C-2 position is a common strategy in the synthesis of bioactive quinazolinone derivatives. This compound can readily undergo amination reactions with a variety of primary and secondary amines. These reactions are crucial for generating libraries of compounds for drug discovery. The synthesis of 2-amino-3-substituted quinazolinones is a well-established field. nih.govlibretexts.orgorganic-chemistry.org

The reaction of 2-bromoquinazolines with amines typically proceeds under thermal conditions or with the assistance of a base. The use of excess amine can also serve to neutralize the hydrogen bromide generated during the reaction. For less reactive amines, the use of a stronger base or higher temperatures may be necessary. The synthesis of N3-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines using Pd-catalyzed C,N-cross coupling in the presence of a base like LiHMDS has been reported, suggesting that similar catalytic methods could be applicable to 2-bromoquinazolinones. libretexts.org

Table 2: Examples of Amination Reactions on Related Quinazoline (B50416) Scaffolds Data based on analogous reactions with similar heterocyclic systems due to limited specific data on this compound.

Amine NucleophileProduct TypeGeneral ConditionsReference
Primary Amines2-(Alkylamino)quinazolinonesExcess amine, heat nih.gov
Secondary Amines2-(Dialkylamino)quinazolinonesBase (e.g., K2CO3), solvent (e.g., DMF) wikipedia.org
Hydrazine (B178648) Hydrate2-HydrazinoquinazolinoneEthanol, reflux rsc.org

Thiolation and Thioether Formation with Sulfur Nucleophiles

The reaction of this compound with sulfur nucleophiles, such as thiols and thiolates, leads to the formation of 2-thioether derivatives. These compounds are also of interest for their potential biological activities. The synthesis of 2-(benzylthio)quinazolin-4(3H)-ones has been achieved through the arylation of the corresponding 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with benzyl (B1604629) halides in the presence of a base like potassium carbonate in refluxing acetone (B3395972). nih.gov This suggests that the reverse reaction, the displacement of a C-2 bromine with a thiol, is also a viable synthetic route.

The high nucleophilicity of thiolates facilitates these substitution reactions, which can often be carried out under mild conditions. The reaction of thiols with α-bromo-2-cyclopentenone is known to be facile in neutral buffer solutions, indicating the high reactivity of α-bromo enones towards thiols. organic-chemistry.org

Table 3: Thiolation and Thioether Formation on Related Quinazoline Scaffolds Data based on analogous reactions with similar heterocyclic systems due to limited specific data on this compound.

Sulfur NucleophileProduct TypeGeneral ConditionsReference
Thiols2-(Alkylthio)quinazolinonesBase (e.g., K2CO3), solvent (e.g., acetone) nih.gov
Thiourea (B124793)2-Thioxoquinazolinone (via isothiuronium (B1672626) salt)Basic hydrolysis

Cross-Coupling Reactions Utilizing the C-2 Bromine for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the C-2 bromine atom of this compound makes it an excellent substrate for such transformations. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the structural diversity of the quinazolinone core.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. rsc.orgwikipedia.org While specific examples with this compound are not prevalent in the searched literature, the Suzuki-Miyaura coupling of other bromo-substituted quinazolinones and related heterocycles is well-documented. wikipedia.orgmychemblog.com For instance, the coupling of 6-bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one with various boronic acids has been successfully demonstrated. mychemblog.com

Typical conditions for Suzuki-Miyaura reactions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or THF/water). organic-chemistry.org

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides General conditions applicable to aryl bromides, including potentially this compound.

CatalystBaseSolventTemperature (°C)Reference
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O77 organic-chemistry.org
Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O100 wikipedia.org
CataCXium A Pd G3Cs₂CO₃2-MeTHF80 wikipedia.org

Sonogashira, Heck, and Stille Coupling Reactions for Alkyne and Alkene Introduction

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgorganic-chemistry.org The Sonogashira coupling is a powerful method for introducing alkynyl moieties onto the quinazolinone scaffold. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diisopropylamine) which can also serve as the solvent. organic-chemistry.org While direct examples with this compound are scarce, the general applicability of the Sonogashira reaction to aryl bromides makes it a highly probable transformation for this substrate. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govlibretexts.org This reaction provides a means to introduce vinyl groups at the C-2 position of the quinazolinone ring. Typical catalysts include Pd(OAc)₂ or Pd(PPh₃)₄, and common bases are triethylamine or potassium carbonate. nih.gov The reaction often requires elevated temperatures.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. name-reaction.com This reaction is known for its tolerance of a wide variety of functional groups. Although the toxicity of organotin reagents is a drawback, the Stille coupling remains a valuable tool for C-C bond formation. The mechanism involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination. mychemblog.com

Table 5: Overview of Other Cross-Coupling Reactions for C-C Bond Formation General information on coupling reactions applicable to aryl bromides.

Coupling ReactionCoupling PartnerKey ReagentsProduct TypeReference
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Amine base2-Alkynylquinazolinone libretexts.orgorganic-chemistry.orgorganic-chemistry.org
HeckAlkenePd catalyst, Base (e.g., Et₃N)2-Vinylquinazolinone nih.govlibretexts.org
StilleOrganostannanePd catalyst2-Aryl/Vinylquinazolinone name-reaction.com

Buchwald-Hartwig Amination for C-N Bond Formation

The bromine atom at the C-2 position of the quinazolinone ring is a prime site for transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful and widely used method for forming carbon-nitrogen (C-N) bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the facile synthesis of 2-amino-quinazolinone derivatives, which are prevalent in many biologically active molecules.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is critical and has evolved through several 'generations' to allow for the coupling of a wide array of amines under increasingly mild conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields. wikipedia.org

While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented, the general applicability of this reaction to aryl bromides makes it a highly relevant transformation for this substrate. organic-chemistry.orgresearchgate.net A representative reaction would involve treating the bromo-quinazolinone with a primary or secondary amine in the presence of a palladium catalyst (such as Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (like XPhos, dppf, or BINAP), and a non-nucleophilic base (commonly NaOtBu, K₂CO₃, or Cs₂CO₃) in an inert solvent like toluene or dioxane.

Representative Reaction Scheme for Buchwald-Hartwig Amination:

Functionalization of the Benzyl Group at N-3

The N-3 benzyl moiety provides another handle for structural diversification, separate from the quinazolinone core's reactivity.

Direct electrophilic aromatic substitution on the pendant phenyl ring of this compound is not extensively reported. However, the synthesis of numerous quinazolinone analogues using substituted benzyl halides or benzylamines is well-documented. nih.govacs.orgnih.gov These syntheses demonstrate that the quinazolinone core is robust and compatible with a wide range of functional groups on the benzyl ring, including both electron-donating and electron-withdrawing substituents. nih.gov This indirect evidence suggests that various functionalized derivatives are synthetically accessible.

For instance, studies have successfully produced related quinazolinone structures from benzyl bromides bearing methoxy, benzyloxy, and trifluoromethyl groups. nih.govnih.gov

Substituent on Benzyl GroupResulting Compound StructureReference
4-Methoxy3-(4-Methoxybenzyl)-2-(4-methoxybenzyl)quinazolin-4(3H)-one nih.gov
4-(Benzyloxy)3-Benzyl-2-(4-(benzyloxy)benzyl)quinazolin-4(3H)-one nih.gov
4-(Trifluoromethyl)6-(4-(Trifluoromethyl)benzyl)benzo semanticscholar.orgresearchgate.netimidazo[2,1-b]quinazolin-12(6H)-one nih.gov
2-(Difluoromethoxy)6-(2-(Difluoromethoxy)benzyl)benzo semanticscholar.orgresearchgate.netimidazo[2,1-b]quinazolin-12(6H)-one nih.gov

Note: Data for a related benzimidazoquinazolinone structure.

The functionalization of the benzylic C-H bonds of the methylene (B1212753) bridge represents a potential, though less explored, avenue for modification. General methods for benzylic C-H oxidation can convert such groups into carbonyls, providing a ketone linkage. nih.gov Other strategies involve the deprotonation of benzylic protons, facilitated by π-coordination to a transition metal, to generate a benzylic carbanion that can react with various electrophiles. rsc.org While these methods are powerful tools in organic synthesis, their specific application to modify the methylene bridge in pre-formed 3-benzylquinazolinones is not well-documented in the reviewed literature. Such transformations remain a topic for future investigation.

Electrophilic Aromatic Substitution on the Quinazolinone Benzene (B151609) Ring

The fused benzene ring of the quinazolinone system is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups.

Direct halogenation of the quinazolinone core has been studied, particularly on closely related 2,3-dihydro-4(1H)-quinazolinone systems. semanticscholar.orgclockss.org Research on substrates such as 3-benzyl-2-tert-butyl-2,3-dihydro-4(1H)-quinazolinone has shown that bromination and chlorination can be achieved with good yields and regioselectivity. The reaction typically occurs at the C-6 and C-8 positions, which are activated by the N-1 amide nitrogen. semanticscholar.org

The reaction of these quinazolinone analogues with reagents like N-Bromosuccinimide (NBS) or Bromine (Br₂) in the presence of a base like triethylamine (Et₃N) leads to mono- and di-brominated products. semanticscholar.orgclockss.org Similarly, N-Chlorosuccinimide (NCS) can be used for chlorination. semanticscholar.org The mechanism is described as a typical electrophilic aromatic substitution. semanticscholar.org The synthesis of various 6-bromo, 7-bromo, and 8-chloro substituted 3-benzyl-quinazolinones confirms that these positions are reactive towards halogenation. nih.gov

Reagent(s)ConditionsProduct(s) and Yield(s)Reference(s)
NBS, hνCHCl₃, 15 min6-bromo (59%), 8-bromo (41%) clockss.org
Br₂, Et₃NCHCl₃, 50 °C, 3 h6-bromo (87%) semanticscholar.orgclockss.org
Br₂ (2.7 equiv), Et₃NCHCl₃, 50 °C6,8-dibromo (yields vary by substrate) semanticscholar.org
NCSCHCl₃6-chloro and 8-chloro products semanticscholar.org

Note: Data is for the closely related substrate 3-benzyl-2-tert-butyl-2,3-dihydro-4(1H)-quinazolinone.

While halogenation of the quinazolinone ring is documented, specific studies on the direct nitration or sulfonation of this compound are scarce in the available literature. However, the synthesis of nitro-substituted quinazolinones is frequently achieved by utilizing nitrated starting materials, such as 2-amino-nitrobenzoic acids. mdpi.commdpi.com For example, 3-amino-2-methyl-6-nitro-quinazolin-4(3H)-one has been synthesized from 2-amino-5-nitrobenzoic acid. mdpi.com This indicates that the quinazolinone scaffold is stable to the presence of a nitro group, but direct nitration of the fully formed heterocycle is a less common or reported strategy compared to building the ring from an already functionalized precursor.

Ring-Opening, Ring-Contraction, and Rearrangement Reactions of the Quinazolinone Core

Following a comprehensive review of available scientific literature, no specific examples or detailed research findings concerning the ring-opening, ring-contraction, or rearrangement reactions of the quinazolinone core of this compound have been reported.

While the broader field of heterocyclic chemistry includes various methodologies for such transformations in different ring systems, these have not been documented for this particular compound. For instance, ring contractions are known to occur in other heterocyclic structures, such as the conversion of pyrrolo[2,1-c] nih.govmdpi.combenzothiazines to pyrrolo[2,1-b] nih.govekb.egbenzothiazoles induced by nucleophiles. beilstein-journals.orgnih.gov Similarly, the Favorskii rearrangement is a well-established method for the ring contraction of α-halo cycloalkanones. harvard.edu However, the application of these or analogous reactions to the this compound scaffold has not been described in the surveyed literature.

Research on quinazolinone derivatives has predominantly focused on their synthesis and the introduction of various substituents at different positions to explore their biological activities. nih.govmdpi.comekb.egnih.gov The reactivity of the quinazolinone core itself, particularly in the context of ring transformations, remains an area with limited available data for this specific bromo-substituted derivative.

Further investigation would be necessary to determine if and under what conditions this compound might undergo ring-opening, ring-contraction, or rearrangement reactions.

Derivatization and Analog Synthesis from 3 Benzyl 2 Bromoquinazolin 4 3h One

Design and Synthesis of Library-Based Quinazolinone Scaffolds

The quinazolinone ring system is a well-established "privileged scaffold" in medicinal chemistry, and the generation of compound libraries based on this core is a common strategy in drug discovery. While specific library synthesis starting directly from 3-benzyl-2-bromoquinazolin-4(3H)-one is not extensively documented in publicly available literature, the general principles of quinazolinone library synthesis can be readily applied.

A key approach involves the parallel synthesis of analogs by reacting the bromo-derivative with a diverse set of nucleophiles. This can be accomplished using high-throughput synthesis techniques to rapidly generate a multitude of structurally related compounds. For instance, the bromine atom at the 2-position can be displaced by various amines, thiols, and alcohols to introduce a wide range of substituents.

A study by Wi and colleagues in 2024 detailed a microfluidic flow reaction chemistry approach for the facile synthesis of aryl and benzyl (B1604629) substituted 2-methylquinazolin-4(3H)-ones, highlighting the adaptability of the quinazolinone scaffold to modern synthetic methodologies that are amenable to library generation. researchgate.net While not starting from the bromo-derivative, this methodology could be adapted for the derivatization of this compound.

The following table illustrates a hypothetical library design based on the nucleophilic substitution of this compound.

Table 1: Hypothetical Library of 2-Substituted-3-benzylquinazolin-4(3H)-ones

EntryNucleophile (R-NuH)Resulting 2-Substituent (-Nu-R)
1Aniline-NH-Ph
2Morpholine-N(CH2CH2)2O
3Thiophenol-S-Ph
4Benzyl mercaptan-S-CH2-Ph
5Methanol-OCH3
6Benzylamine (B48309)-NH-CH2-Ph

This parallel synthesis approach allows for the systematic exploration of the structure-activity relationship (SAR) around the quinazolinone core.

Construction of Fused Heterocyclic Systems from this compound

The 2-bromo substituent is an excellent leaving group, making this compound a valuable precursor for the construction of fused heterocyclic systems. These annulated structures can significantly alter the pharmacological profile of the parent quinazolinone.

The synthesis of triazolo[5,1-b]quinazolinone derivatives can be envisioned through the reaction of this compound with a suitable hydrazine (B178648) derivative. A common strategy involves the initial displacement of the bromine with hydrazine to form a 2-hydrazino intermediate, which can then be cyclized.

Although a direct synthesis from the bromo-compound is not explicitly detailed, a 2014 study by Abida and Aslam describes the synthesis of 3-benzyl-2-hydrazino-3H-quinazolin-4-one from 3-benzyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one by reaction with hydrazine hydrate. researchgate.net This hydrazino intermediate is a key precursor for triazole ring formation.

The general reaction scheme would involve the cyclization of the 2-hydrazino derivative with a one-carbon synthon, such as an orthoester or a carboxylic acid derivative.

Table 2: Proposed Synthesis of a Triazolo[5,1-b]quinazolinone Derivative

StepReactant 1Reactant 2Product
1This compoundHydrazine hydrate3-Benzyl-2-hydrazinoquinazolin-4(3H)-one
23-Benzyl-2-hydrazinoquinazolin-4(3H)-oneTriethyl orthoformate1-Benzyl- researchgate.netnih.govmdpi.comtriazolo[5,1-b]quinazolin-5(1H)-one

This approach allows for the introduction of various substituents on the triazole ring by using different cyclizing agents.

The construction of a thiazole (B1198619) ring fused to the quinazolinone core can be achieved by reacting this compound with a thiourea (B124793) or a thioamide derivative. The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization.

The versatility of the 2-bromo substituent allows for the exploration of a variety of other fused heterocyclic systems. For instance, reaction with β-ketoesters could lead to the formation of pyrimido[2,1-b]quinazolinone derivatives. Similarly, reaction with α-haloketones could provide access to imidazo[2,1-b]quinazolinone systems. These reactions expand the chemical diversity of the quinazolinone scaffold, offering new avenues for biological evaluation.

Development of Hybrid Molecules Incorporating the this compound Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to develop compounds with improved affinity, selectivity, and efficacy.

The this compound moiety can be conjugated with other known bioactive pharmacophores to create novel hybrid molecules. A notable example is the synthesis of thiosemicarbazide (B42300) derivatives.

A 2014 study by Abida and Aslam reported the synthesis of a series of 1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazides. researchgate.net The key intermediate, 3-benzyl-2-hydrazino-3H-quinazolin-4-one, was reacted with various dithiocarbamic acid methyl ester derivatives to yield the target thiosemicarbazide hybrids. researchgate.net

Table 3: Synthesis of 1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) Thiosemicarbazide Derivatives

CompoundSubstituent (R)
AS1-CH2CH3
AS2-C6H5
AS3-4-Cl-C6H4
AS4-4-F-C6H4
AS5-4-CH3-C6H4
AS6-4-OCH3-C6H4
AS7-2,4-di-Cl-C6H3
AS8-3,4-di-Cl-C6H3
AS9-2,4-di-F-C6H2
AS10-C10H7 (Naphthyl)

Data sourced from Abida and Aslam, 2014. researchgate.net

These hybrid molecules were subsequently evaluated for their antimicrobial activities, demonstrating the potential of this approach to generate new bioactive compounds. researchgate.net The synthesis of such hybrids highlights the utility of the 2-position of the quinazolinone ring as a handle for conjugation with other pharmacophoric moieties.

Synthesis of Spiro-Heterocyclic Derivatives

The synthesis of spiro-heterocyclic compounds, which feature two rings sharing a single common atom, represents an intriguing area of medicinal chemistry due to the unique three-dimensional structures and potential for novel biological activities that these scaffolds provide. rsc.org The incorporation of a spirocyclic moiety at the C2-position of the this compound core is a synthetic challenge that can potentially be addressed through several strategic approaches. While direct synthesis of spiro-heterocyclic derivatives from this compound is not extensively documented, plausible synthetic pathways can be postulated based on established reactivity patterns of related heterocyclic systems.

One of the most direct conceptual strategies involves the reaction of this compound with bifunctional nucleophiles. This approach would likely proceed via an initial nucleophilic aromatic substitution (SNAr) at the C2-position, displacing the bromine atom, followed by an intramolecular cyclization to form the spirocyclic system. The feasibility of this tandem reaction would depend on the nature of the nucleophile, reaction conditions, and the relative reactivity of the nucleophilic centers.

For instance, the reaction with a 1,2-dinucleophile such as ethane-1,2-diamine could potentially lead to the formation of a spiro-imidazolidine derivative. The initial step would involve the attack of one of the amino groups on the C2-position of the quinazolinone ring to displace the bromide. Subsequent intramolecular cyclization of the second amino group onto the newly formed imine or its tautomeric equivalent would yield the spiro-heterocycle. A base would likely be required to facilitate both the initial substitution and the final cyclization step.

Similarly, reaction with 2-aminoethanol or 2-aminothiophenol (B119425) could be envisioned to produce spiro-oxazolidine (B91167) or spiro-thiazolidine derivatives, respectively. The more nucleophilic amine or thiol would be expected to initiate the substitution, followed by cyclization of the hydroxyl or second amino group.

Alternative approaches to spiro-quinazolinones have been reported starting from different precursors. For example, the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been achieved through the condensation of β-amino amides with isatins. nih.gov Another strategy involves the acid-mediated cascade hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas to furnish spiro-furan or spiro-pyran quinazolinones. rsc.org Gold(I)-catalyzed dearomative cyclization of N-alkynyl quinazolinone-tethered indoles has also been employed to create spiroindolenine-3,3′-pyrrolo[2,1-b]quinazolinones. rsc.org These methods, while not directly utilizing a 2-bromoquinazolinone, highlight the diverse synthetic tactics available for accessing spiro-fused quinazolinone scaffolds.

A hypothetical reaction scheme for the synthesis of spiro-heterocyclic derivatives from this compound is presented below. The successful implementation of these reactions would likely require careful optimization of reaction conditions, including solvent, temperature, and the choice of base.

Table 1: Hypothetical Spiro-Heterocyclic Derivatives from this compound

Bifunctional NucleophileHypothetical Spiro-ProductProduct Name
Ethane-1,2-diamine3-Benzylspiro[quinazoline-2,2'-imidazolidine]-4(3H)-one
2-Aminoethanol3-Benzylspiro[quinazoline-2,2'-oxazolidine]-4(3H)-one
2-Aminophenol3-Benzylspiro[benzo[d]oxazole-2,2'-quinazoline]-4(3H)-one
Ethane-1,2-dithiol3-Benzylspiro[quinazoline-2,2'- rsc.orgnih.govdithiolane]-4(3H)-one

The detailed research findings for these specific transformations would be subject to experimental investigation. The characterization of the resulting spiro-heterocyclic derivatives would be crucial to confirm their structures and stereochemistry.

Computational and Theoretical Studies on 3 Benzyl 2 Bromoquinazolin 4 3h One and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can determine the distribution of electrons within the molecule, which dictates its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For quinazolinone derivatives, the HOMO is typically distributed over the fused benzene (B151609) ring and the heteroatoms, while the LUMO is often localized on the pyrimidinone ring. The introduction of a bromine atom at the 2-position and a benzyl (B1604629) group at the 3-position would be expected to modulate the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: This data is hypothetical and for illustrative purposes only, as specific research on this compound is not available.)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For 3-Benzyl-2-bromoquinazolin-4(3H)-one, the negative potential would be expected to be concentrated around the carbonyl oxygen and the nitrogen atoms of the quinazolinone core, indicating these as likely sites for interaction with electrophiles. The area around the bromine atom would also exhibit a region of interest due to its electronegativity and potential for halogen bonding. The hydrogen atoms of the benzyl group would show positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The 3-benzyl group attached to the quinazolinone core is not rigid and can rotate around the N-C bond. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By identifying the most stable conformer (the one with the lowest energy), researchers can understand the molecule's preferred shape in solution or in a biological receptor.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can reveal how the molecule flexes, rotates, and interacts with its environment, such as solvent molecules. This is particularly important for understanding how the molecule might bind to a biological target.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathway of a chemical reaction. For the synthesis of derivatives of this compound, where the bromine atom is substituted by various nucleophiles, computational studies can map out the entire reaction coordinate. This involves identifying the transition states, which are the highest energy points along the reaction pathway, and any intermediate structures.

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. This theoretical insight can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve product yields.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) for Structural Validation

Computational methods can predict spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. By comparing the calculated shifts with the experimental NMR spectrum, one can confidently assign the signals to the correct atoms in the molecule, confirming its structure.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the stretching and bending of chemical bonds. DFT calculations can predict these frequencies with good accuracy. The calculated IR spectrum can be compared to the experimental one to verify the presence of key functional groups, such as the carbonyl (C=O) group in the quinazolinone ring, which would have a characteristic stretching frequency.

Assessment of Compound Stability and Thermodynamic Properties

Computational chemistry can be used to calculate the thermodynamic properties of a molecule, such as its enthalpy of formation, Gibbs free energy, and entropy. These values provide information about the compound's stability and its equilibrium position in chemical reactions. By comparing the thermodynamic properties of different isomers or derivatives, one can predict their relative stabilities. For this compound, these calculations would provide a fundamental understanding of its intrinsic stability.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Benzyl-2-bromoquinazolin-4(3H)-one, with a chemical formula of C₁₅H₁₁BrN₂O, the expected exact mass can be calculated. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm).

The presence of bromine is a key feature, and its distinct isotopic pattern, with two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic M+ and M+2 isotopic cluster in the mass spectrum. The HRMS analysis would search for the [M+H]⁺ ion and its corresponding isotopic peak. For instance, the calculated mass for [C₁₅H₁₁⁷⁹BrN₂O + H]⁺ is distinct from that of [C₁₅H₁₁⁸¹BrN₂O + H]⁺, and the observed values must match these calculated masses with high precision, typically less than 5 ppm error. This confirms the presence and number of bromine, carbon, hydrogen, nitrogen, and oxygen atoms, thereby validating the molecular formula. nih.gov While direct HRMS data for the title compound is not prevalent in published literature, analysis of related structures like 3-benzyl-2-(4-(benzyloxy)benzyl)-6-bromoquinazolin-4(3H)-one shows the application of this technique, where the calculated m/z for [M+H]⁺ was found to be 511.1016, confirming its elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton. The five protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-) are expected to show a characteristic singlet at approximately δ 5.2-5.6 ppm. rsc.org The four protons on the quinazolinone's fused benzene (B151609) ring would present as a set of multiplets in the downfield aromatic region (δ 7.5-8.3 ppm), with their specific splitting patterns determined by their substitution pattern. For example, the proton at position 5 is often the most downfield due to the deshielding effect of the nearby carbonyl group. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides one signal for each unique carbon atom. The carbonyl carbon (C=O) of the quinazolinone ring is expected to have a chemical shift in the range of δ 160-163 ppm. nih.govnih.gov The carbon atom attached to bromine (C-Br) at position 2 would be significantly downfield. The carbons of the benzyl group would appear around δ 126-136 ppm for the aromatic ring and approximately δ 46-50 ppm for the methylene carbon. nih.gov The carbons of the quinazolinone's benzene ring would resonate between δ 120-148 ppm. rsc.orgnih.gov

2D-NMR: To confirm assignments and connectivity, 2D-NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connection between the benzyl group and the quinazolinone nitrogen (N-3) by observing a correlation from the benzylic protons to the C-2 and C-4 carbons of the quinazolinone core. rsc.org It also confirms the positions of substituents on the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can help to confirm the conformation of the benzyl group relative to the quinazolinone ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-~150-155
C4-~161.5
C4a-~121.0
C5~8.2 (dd)~127.5
C6~7.5 (t)~127.0
C7~7.8 (t)~135.0
C8~7.7 (d)~127.8
C8a-~147.0
Benzylic CH₂~5.3 (s)~48.0
Benzylic C (ipso)-~135.5
Benzylic C (o, m, p)~7.3 (m)~126-129

Note: Predicted values are based on data from structurally related compounds. nih.govrsc.orgrsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1670-1690 cm⁻¹. nih.gov Other key absorptions would include C=N stretching from the quinazoline (B50416) ring around 1590-1615 cm⁻¹, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic rings and the benzyl CH₂ group would appear just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The C-Br stretch is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹, which may be difficult to observe on standard mid-IR spectrometers.

Table 2: Characteristic IR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₂)2920 - 2960Medium-Weak
Amide C=O Stretch1670 - 1690Strong
C=N Stretch1590 - 1615Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong

Note: Expected wavenumbers are based on data from structurally related quinazolinone compounds. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

Single-crystal X-ray crystallography provides the most definitive proof of a molecule's structure by mapping the precise three-dimensional arrangement of its atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can confirm the connectivity and provide exact bond lengths, bond angles, and torsional angles.

Studies on closely related compounds, such as 3-benzyl-2-substituted quinazolinones, reveal that the quinazolinone ring system is essentially planar. nih.govnih.gov The analysis would determine the conformation of the benzyl group relative to the quinazoline core, including the dihedral angle between the two ring systems. Furthermore, it would reveal details about intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which dictate the crystal packing arrangement. nih.gov This technique is the gold standard for unambiguous structural confirmation. tandfonline.com

Chromatographic Methods (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile compounds like quinazolinones. A reversed-phase HPLC method, likely using a C18 column, would be developed. nih.govresearchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (like water with formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode. tandfonline.com A UV detector would be used for detection, as the quinazolinone and benzyl moieties are strong chromophores. The purity is determined by integrating the area of the peak corresponding to the title compound and comparing it to the total area of all peaks in the chromatogram. The method can be validated for linearity, accuracy, and precision for quantitative applications. researchgate.net

Gas Chromatography (GC): While less common for quinazolinones due to their relatively high boiling points, GC coupled with a mass spectrometer (GC-MS) could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. It would require high temperatures for elution. HPLC is generally the preferred method for this class of compounds. unirioja.es

Table 3: Typical HPLC Conditions for Analysis of Quinazolinone Derivatives.
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture (with optional acid/buffer)
Flow Rate1.0 mL/min
DetectionUV-Vis (e.g., at 254 nm or 260 nm)
TemperatureAmbient or controlled (e.g., 25-30 °C)

Note: Conditions are generalized from methods for related quinazolinone compounds. nih.govresearchgate.nettandfonline.com

Future Research Directions and Potential Academic Contributions

Development of More Efficient and Atom-Economical Synthetic Pathways for 3-Benzyl-2-bromoquinazolin-4(3H)-one

The classical synthesis of quinazolin-4(3H)-ones often involves multi-step procedures that may suffer from harsh reaction conditions and limited substrate scope. mdpi.com Future research should focus on developing more efficient and environmentally benign synthetic routes to this compound.

Modern synthetic methodologies such as microwave-assisted synthesis and flow chemistry have shown promise in accelerating the synthesis of quinazolinone derivatives. nih.govresearchgate.net The application of these techniques could lead to higher yields, shorter reaction times, and improved purity of this compound.

Furthermore, a significant contribution would be the development of atom-economical synthetic pathways. Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com Many traditional synthetic methods for heterocyclic compounds have low atom economy, generating stoichiometric amounts of waste. primescholars.com Research into catalytic methods, for instance, using transition metals like ruthenium or copper, could provide more atom-economical alternatives to classical methods. nih.govacs.org Such catalytic systems can enable the use of more readily available starting materials and reduce the formation of byproducts. nih.gov

To illustrate the potential for improvement, a hypothetical comparison between a traditional and a modern, greener synthetic approach is presented below.

FeatureTraditional Synthesis (Hypothetical)Green Synthetic Pathway (Potential)
Starting Materials 2-Aminobenzamide (B116534), Benzylamine (B48309), Bromoacetyl bromide2-Aminobenzamide, Benzyl (B1604629) alcohol
Catalyst/Reagent Stoichiometric condensing agents, hazardous solventsTransition-metal catalyst (e.g., Ru, Cu), t-BuONa
Conditions High temperatures, long reaction timesMicrowave irradiation or flow reactor, solvent-free conditions
Atom Economy LowHigh
Byproducts Significant waste generatedMinimal byproducts

This table is a conceptual representation and would require experimental validation to establish the specific parameters and outcomes for the synthesis of this compound.

Rational Design and Synthesis of Next-Generation Quinazolinone-Based Compounds with Targeted Bioactivities

The true potential of this compound lies in its utility as a scaffold for creating new molecules with specific biological functions. The bromine atom at the 2-position is an excellent leaving group, making it amenable to a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, leading to the generation of large libraries of novel quinazolinone derivatives.

Rational drug design can be employed to create next-generation compounds with targeted bioactivities. For instance, numerous quinazolinone derivatives have been identified as potent inhibitors of enzymes implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP-1). nih.govrsc.org By strategically modifying the structure of this compound, it is conceivable to develop new inhibitors with enhanced potency and selectivity. The benzyl group at the 3-position can also be modified to fine-tune the compound's pharmacokinetic properties.

The following table outlines some hypothetical next-generation compounds that could be synthesized from this compound and their potential biological targets.

Derivative of this compoundPotential Biological TargetRationale
2-Anilino-3-benzylquinazolin-4(3H)-one derivativesEGFR Tyrosine KinaseThe 4-anilinoquinazoline (B1210976) scaffold is a known pharmacophore for EGFR inhibitors like Gefitinib (B1684475). nih.gov
2-(Piperazin-1-yl)-3-benzylquinazolin-4(3H)-one derivativesPARP-1The piperazine (B1678402) moiety is present in the PARP-1 inhibitor Olaparib and can be introduced to mimic its structure. rsc.org
2-Thio-3-benzylquinazolin-4(3H)-one derivativesAntimicrobial agentsThio-substituted quinazolinones have shown promising antimicrobial activity.
2-(Hydrazinyl)-3-benzylquinazolin-4(3H)-one derivativesAnticonvulsant agentsHydrazone-containing quinazolinones have been investigated for their anticonvulsant properties. nih.gov

Deeper Mechanistic Investigations into Key Chemical Transformations and Biological Interactions

A thorough understanding of the mechanisms underlying the synthesis and biological activity of this compound derivatives is crucial for their rational development. Future research should focus on elucidating the reaction mechanisms of the synthetic transformations used to create these compounds. For example, detailed kinetic and computational studies of the cyclization and substitution reactions can help in optimizing reaction conditions and improving yields.

In the realm of biological interactions, molecular modeling techniques such as docking and molecular dynamics simulations can provide insights into how these quinazolinone derivatives bind to their target proteins. rsc.org These computational studies can help in understanding the structure-activity relationships (SAR) and guide the design of more potent and selective molecules. For instance, docking studies of novel derivatives in the active sites of enzymes like EGFR or PARP-1 can predict their binding modes and affinities, which can then be validated experimentally. nih.gov

Exploration of New Application Domains in Materials Science or Catalysis for Quinazolinone Derivatives

The applications of quinazolinone derivatives are not limited to medicinal chemistry. Recent studies have shown that certain quinazolinone derivatives possess interesting photophysical properties, making them promising candidates for applications in materials science. rsc.org Specifically, some have been investigated as luminescent materials and fluorescent probes for bioimaging. rsc.org The rigid, fused heterocyclic structure of the quinazolinone core can give rise to high quantum yields and good photostability. Future research could explore the potential of this compound and its derivatives as new organic light-emitting diode (OLED) materials or as fluorescent sensors for detecting specific analytes.

Furthermore, the nitrogen-rich heterocyclic structure of quinazolinones suggests their potential use as ligands in coordination chemistry and catalysis. The nitrogen atoms in the quinazolinone ring can coordinate with metal ions, forming stable complexes that could exhibit catalytic activity in various organic transformations. This is a largely unexplored area for this class of compounds and represents a significant opportunity for academic contribution.

Collaborative Research Endeavors in Chemical Biology and Medicinal Chemistry

The multifaceted nature of research on this compound and its derivatives necessitates a highly interdisciplinary and collaborative approach. chemikailproteomics.com Future progress in this field will be significantly enhanced through partnerships between synthetic organic chemists, medicinal chemists, computational chemists, biochemists, and materials scientists.

Such collaborations are essential for a comprehensive research pipeline, from the initial design and synthesis of new compounds to their biological evaluation and exploration of their material properties. For example, a collaboration between synthetic chemists and biologists would be crucial for developing new anticancer agents based on the quinazolinone scaffold. nih.gov Similarly, partnerships with materials scientists could lead to the discovery of novel functional materials with unique optical or electronic properties. These collaborative efforts will be instrumental in translating fundamental research findings into practical applications.

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